Triethylamine
Triethylamine
Triethylamine belongs to a broad range of flavor and fragrance standards used for the quality control of food and cosmetic products. Triethylamine, an intense environmental pollutant, belonging to the class of biogenic amines, is produced in the process of metabolism by animal organs or proteins. It is commonly identified in the food processing industry, polymerization reactions including urethane and epoxy resin systems, in the desalination of seawater, as corrosion inhibitors and solvents, hair-curing products, etc.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Triethylamine appears as a clear colorless liquid with a strong ammonia to fish-like odor. Flash point 20°F. Vapors irritate the eyes and mucous membranes. Less dense (6.1 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen when burned.
Triethylamine, also known as (C2H5)3N or NET3, belongs to the class of organic compounds known as trialkylamines. These are organic compounds containing a trialkylamine group, characterized by exactly three alkyl groups bonded to the amino nitrogen. Triethylamine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, triethylamine is primarily located in the cytoplasm. Triethylamine is also a parent compound for other transformation products, including but not limited to, 2-diethylaminoethanol, NTA, and triethanolamine. Triethylamine has an ammoniacal and fishy taste.
Triethylamine is a tertiary amine that is ammonia in which each hydrogen atom is substituted by an ethyl group.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Triethylamine appears as a clear colorless liquid with a strong ammonia to fish-like odor. Flash point 20°F. Vapors irritate the eyes and mucous membranes. Less dense (6.1 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen when burned.
Triethylamine, also known as (C2H5)3N or NET3, belongs to the class of organic compounds known as trialkylamines. These are organic compounds containing a trialkylamine group, characterized by exactly three alkyl groups bonded to the amino nitrogen. Triethylamine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, triethylamine is primarily located in the cytoplasm. Triethylamine is also a parent compound for other transformation products, including but not limited to, 2-diethylaminoethanol, NTA, and triethanolamine. Triethylamine has an ammoniacal and fishy taste.
Triethylamine is a tertiary amine that is ammonia in which each hydrogen atom is substituted by an ethyl group.
Brand Name:
Vulcanchem
CAS No.:
121-44-8
VCID:
VC21125374
InChI:
InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3
SMILES:
CCN(CC)CC
Molecular Formula:
C6H15N
(C2H5)3N
C6H15N
(C2H5)3N
C6H15N
Molecular Weight:
101.19 g/mol
Triethylamine
CAS No.: 121-44-8
Cat. No.: VC21125374
Molecular Formula: C6H15N
(C2H5)3N
C6H15N
Molecular Weight: 101.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Triethylamine belongs to a broad range of flavor and fragrance standards used for the quality control of food and cosmetic products. Triethylamine, an intense environmental pollutant, belonging to the class of biogenic amines, is produced in the process of metabolism by animal organs or proteins. It is commonly identified in the food processing industry, polymerization reactions including urethane and epoxy resin systems, in the desalination of seawater, as corrosion inhibitors and solvents, hair-curing products, etc. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Triethylamine appears as a clear colorless liquid with a strong ammonia to fish-like odor. Flash point 20°F. Vapors irritate the eyes and mucous membranes. Less dense (6.1 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen when burned. Triethylamine, also known as (C2H5)3N or NET3, belongs to the class of organic compounds known as trialkylamines. These are organic compounds containing a trialkylamine group, characterized by exactly three alkyl groups bonded to the amino nitrogen. Triethylamine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, triethylamine is primarily located in the cytoplasm. Triethylamine is also a parent compound for other transformation products, including but not limited to, 2-diethylaminoethanol, NTA, and triethanolamine. Triethylamine has an ammoniacal and fishy taste. Triethylamine is a tertiary amine that is ammonia in which each hydrogen atom is substituted by an ethyl group. |
|---|---|
| CAS No. | 121-44-8 |
| Molecular Formula | C6H15N (C2H5)3N C6H15N |
| Molecular Weight | 101.19 g/mol |
| IUPAC Name | N,N-diethylethanamine |
| Standard InChI | InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3 |
| Standard InChI Key | ZMANZCXQSJIPKH-UHFFFAOYSA-N |
| Impurities | ACS Standards: Ammonia: not more than 0.2% by wt of soln; formaldehyde: not more than 0.3% by wt of soln |
| SMILES | CCN(CC)CC |
| Canonical SMILES | CCN(CC)CC |
| Boiling Point | 192.7 °F at 760 mm Hg (NTP, 1992) 89.3 °C 88.8 °C 89 °C 193°F |
| Colorform | Colorless liquid |
| Flash Point | 20 °F (NTP, 1992) -15 °C (5 °F) - closed cup 16 °F (-7 °F) (open cup) -17 °C c.c. 20°F |
| Melting Point | -174.5 °F (NTP, 1992) -114.7 °C -114.7°C -115 °C -175°F |
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